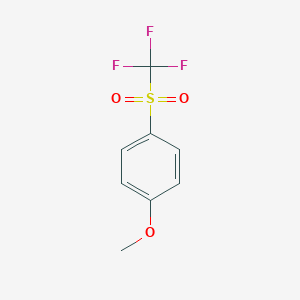

4-(Trifluoromethylsulfonyl)anisole

Description

Significance of the Trifluoromethylsulfonyl Group in Aromatic Systems for Chemical Reactivity

The trifluoromethylsulfonyl group is one of the most powerful electron-withdrawing groups in organic chemistry. Its significance in aromatic systems stems from several key attributes:

Strong Inductive and Resonance Effects: The high electronegativity of the fluorine atoms and the sulfur-oxygen double bonds create a strong dipole, withdrawing electron density from the aromatic ring both through the sigma bond framework (inductive effect) and the pi system (resonance effect). This electron deficiency renders the aromatic ring highly susceptible to nucleophilic attack.

Activation towards Nucleophilic Aromatic Substitution (SNA r): The primary consequence of the trifluoromethylsulfonyl group's electron-withdrawing power is the pronounced activation of the aromatic ring towards nucleophilic aromatic substitution (SNA r) reactions. nih.govnih.gov This allows for the displacement of leaving groups on the ring by a wide range of nucleophiles under relatively mild conditions. nih.gov The reaction typically proceeds through a two-step addition-elimination mechanism involving a high-energy Meisenheimer complex intermediate. nih.govnih.gov However, concerted mechanisms, where the nucleophile attacks and the leaving group departs in a single step, are also being increasingly recognized. nih.govrsc.orgic.ac.uk

Metabolic Stability: The trifluoromethyl group is known for its high metabolic stability due to the strength of the carbon-fluorine bond. beilstein-journals.orgmdpi.com This property is often exploited in medicinal chemistry to design drug candidates with improved pharmacokinetic profiles. mdpi.com

Increased Lipophilicity: The presence of the trifluoromethyl group can enhance the lipophilicity of a molecule, which can influence its solubility and ability to cross biological membranes. beilstein-journals.orgmdpi.com

Overview of the Anisole (B1667542) Core in Advanced Organic Synthesis

The anisole core, a methoxy (B1213986) group (-OCH3) attached to a benzene (B151609) ring, is a common and versatile structural motif in organic synthesis. vinatiorganics.comwikipedia.org Its utility arises from the electronic and steric properties of the methoxy group:

Electron-Donating Nature: The methoxy group is an electron-donating group through resonance, where the lone pairs on the oxygen atom can delocalize into the aromatic pi system. wikipedia.org This effect increases the electron density of the ring, making it more reactive towards electrophilic aromatic substitution. wikipedia.org

Ortho- and Para-Directing Effects: In electrophilic aromatic substitution reactions, the methoxy group directs incoming electrophiles to the ortho and para positions of the ring. wikipedia.org This regioselectivity is a powerful tool for controlling the outcome of synthetic transformations. organicchemistrytutor.com

Synthetic Handle: The methoxy group can be cleaved to reveal a phenol, providing a synthetic handle for further functionalization. masterorganicchemistry.com This transformation allows for the introduction of a wide variety of other functional groups.

The combination of the activating trifluoromethylsulfonyl group and the versatile anisole core in 4-(Trifluoromethylsulfonyl)anisole creates a molecule with a rich and predictable reactivity profile, making it a valuable tool for organic chemists.

Scope of Academic Research on Highly Activated Aromatic Systems Bearing Trifluoromethylsulfonyl Substituents

Academic research on highly activated aromatic systems containing trifluoromethylsulfonyl substituents is a vibrant and expanding field. The unique reactivity of these compounds has led to their investigation in several key areas:

Methodology Development: A significant portion of research focuses on developing new synthetic methods that utilize the reactivity of these activated systems. This includes exploring the scope of nucleophilic aromatic substitution reactions with various nucleophiles and developing novel catalytic systems for these transformations. wechemglobal.comresearchgate.net

Medicinal Chemistry: The trifluoromethylsulfonyl group is a common feature in many pharmaceutical compounds. mdpi.com Researchers are actively exploring the use of trifluoromethylsulfonyl-activated aromatic systems as scaffolds for the synthesis of new drug candidates. The metabolic stability and unique electronic properties conferred by this group are of particular interest. mdpi.com

Materials Science: The strong electron-withdrawing nature of the trifluoromethylsulfonyl group can impart unique electronic and photophysical properties to organic molecules. This has led to research into their potential applications in materials science, such as in the development of new polymers, dyes, and electronic materials. wechemglobal.comresearchgate.net

Mechanistic Studies: The mechanism of nucleophilic aromatic substitution on these highly activated systems is a subject of ongoing investigation. nih.govrsc.orgic.ac.uk Studies aim to elucidate the factors that favor a stepwise versus a concerted pathway, which can provide valuable insights for reaction design and optimization. nih.gov

The following table summarizes some of the key properties of related compounds:

| Compound Name | CAS Number | Molecular Formula | Key Properties |

| 4-(Trifluoromethyl)anisole | 402-52-8 | C₈H₇F₃O | Liquid, Boiling Point: 169 °C vwr.comfishersci.ca |

| 4-(Trifluoromethylsulfonyl)aniline | 473-27-8 | C₇H₆F₃NO₂S | Solid, Melting Point: 96 °C sigmaaldrich.com |

| 4-(Trifluoromethoxy)anisole | 710-18-9 | C₈H₇F₃O₂ | Liquid, Boiling Point: 164 °C sigmaaldrich.com |

| Anisole | 100-66-3 | C₇H₈O | Liquid, Boiling Point: 154 °C vinatiorganics.comwikipedia.org |

| 3-(Trifluoromethyl)anisole | 454-90-0 | C₈H₇F₃O | Data not readily available in search results. |

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-(trifluoromethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3S/c1-14-6-2-4-7(5-3-6)15(12,13)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMRPUPSJOQDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344662 | |

| Record name | 4-(Trifluoromethylsulfonyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15183-74-1 | |

| Record name | 4-(Trifluoromethylsulfonyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Studies of 4 Trifluoromethylsulfonyl Anisole and Model Compounds

Nucleophilic Aromatic Substitution (SNAr) Processes

The triflyl group is a powerful activating group for nucleophilic aromatic substitution (SNAr), a reaction pathway that is typically challenging for unactivated aryl systems. The mechanism generally proceeds through a two-step addition-elimination sequence involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of the triflyl group at the para position to the methoxy (B1213986) group in 4-(trifluoromethylsulfonyl)anisole makes the aromatic ring highly electron-deficient and susceptible to attack by nucleophiles.

Kinetics and Regioselectivity in SNAr Reactions

Kinetic studies of SNAr reactions provide valuable insights into the reaction mechanism and the factors that influence reaction rates. While specific kinetic data for this compound are not extensively documented in readily available literature, studies on analogous compounds, such as those with additional activating groups, offer a framework for understanding its reactivity.

For instance, kinetic investigations of the reactions of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with a series of para-substituted anilines have been conducted. These studies reveal that the reaction rates are dependent on the nature of the substituent on the aniline (B41778) nucleophile and the solvent composition. researchgate.net In mixtures of methanol (B129727) and dimethyl sulfoxide (B87167) (MeOH-Me₂SO), the second-order rate constants increase as the substituent on the aniline changes from electron-withdrawing to electron-donating. researchgate.net This trend is consistent with a typical nucleophilic substitution reaction where a more electron-rich nucleophile leads to a faster reaction.

The Hammett and Brønsted plots for these reactions can be complex, sometimes showing biphasic behavior. researchgate.net This complexity suggests a potential change in the reaction mechanism from a polar SNAr pathway to a single electron transfer (SET) mechanism, particularly with more basic aniline nucleophiles. researchgate.net In a polar SNAr mechanism, the rate-determining step is typically the formation of the Meisenheimer complex. researchgate.net

The regioselectivity of SNAr reactions on substituted anisoles is directed by the activating groups. In the case of this compound, the triflyl group strongly activates the ipso-carbon (the carbon atom bearing the methoxy group) towards nucleophilic attack. Therefore, nucleophilic substitution is expected to occur exclusively at this position, leading to the displacement of the methoxy group.

Formation and Characterization of Meisenheimer σ-Complexes

Meisenheimer complexes are crucial intermediates in SNAr reactions, and their stability and characterization provide direct evidence for the stepwise mechanism. wikipedia.org These complexes are formed by the addition of a nucleophile to an electron-deficient aromatic ring. wikipedia.org The strong electron-withdrawing capacity of the trifluoromethylsulfonyl group makes it particularly effective at stabilizing the negative charge in the resulting anionic σ-complex.

Studies on 2,4,6-tris(trifluoromethanesulfonyl)anisole have demonstrated the formation of highly stable Meisenheimer complexes upon reaction with methoxide (B1231860) ions in methanol. wisc.edu Both the 1,3-dimethoxy and the thermodynamically more stable 1,1-dimethoxy Meisenheimer adducts have been identified and characterized. wisc.edu The exceptional stability of these triflone-activated complexes, which is significantly greater than their trinitro-analogs, is attributed to the powerful resonance and polarization effects of the SO₂CF₃ groups. wisc.edu

Reactivity with Diverse Nucleophiles (e.g., Anilines, Phenoxides, Enamines)

The high degree of activation provided by the triflyl group allows this compound to react with a wide range of nucleophiles.

Anilines: As discussed in the kinetics section, anilines are effective nucleophiles in SNAr reactions with activated anisoles. The reaction rate is sensitive to the electronic properties of the aniline, with more nucleophilic anilines reacting faster. researchgate.net

Phenoxides: Phenoxides are another class of oxygen-centered nucleophiles that can participate in SNAr reactions. The reactivity of phenoxides is also expected to correlate with their basicity and nucleophilicity. While specific studies with this compound are scarce, the general principles of SNAr suggest that it would react with phenoxides to form diaryl ethers.

Enamines: Enamines, being carbon-centered nucleophiles, can also potentially react with highly activated aromatic systems. However, specific examples of their reaction with this compound are not well-documented.

The table below summarizes the expected reactivity of this compound with these classes of nucleophiles based on general SNAr principles.

| Nucleophile Class | Expected Reactivity | Product Type |

|---|---|---|

| Anilines | Good | N-Aryl Anilines |

| Phenoxides | Good | Diaryl Ethers |

| Enamines | Possible | C-Aryl Enamines |

Ambident Reactivity Patterns

Ambident nucleophiles possess two or more reactive centers, leading to the possibility of forming different products. The regioselectivity of their reactions with electrophiles can be influenced by factors such as the nature of the electrophile, the solvent, and the counter-ion.

In the context of SNAr reactions with this compound, an ambident nucleophile could potentially attack through different atoms. For example, the nitrite (B80452) ion (NO₂⁻) can react via the nitrogen atom to form a nitro compound or through an oxygen atom to form a nitrite ester. The outcome of such a reaction would depend on the specific reaction conditions.

Studies on the ambident reactivity of 2,4,6-tris(trifluoromethanesulfonyl)anisole with methoxide in methanol have shown competitive attack at different positions on the aromatic ring, leading to isomeric Meisenheimer complexes. wisc.edu This demonstrates that even with a single nucleophile, different reactive sites on the aromatic substrate can lead to a form of ambident reactivity of the electrophile. While direct studies on the ambident reactivity of nucleophiles with this compound are limited, the principles of hard and soft acid-base (HSAB) theory can often be used to predict the likely course of such reactions.

Electrophilic Aromatic Substitution (SEAr) Processes

In contrast to its high reactivity in SNAr reactions, this compound is strongly deactivated towards electrophilic aromatic substitution (SEAr). This is a direct consequence of the powerful electron-withdrawing nature of the trifluoromethylsulfonyl group.

Influence of the Trifluoromethylsulfonyl Group on Ring Activation/Deactivation

The trifluoromethylsulfonyl group is one of the most strongly deactivating substituents known. Its powerful inductive and resonance electron-withdrawing effects significantly reduce the electron density of the aromatic ring, making it a much weaker nucleophile and thus less reactive towards electrophiles. nih.govlibretexts.orgresearchgate.net

The deactivating nature of the triflyl group is quantified by its Hammett substituent constants (σ). The Hammett equation is a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted benzene (B151609) derivatives. wikipedia.orglibretexts.org Electron-withdrawing groups have positive σ values. The trifluoromethylsulfonyl group has a large positive σ value, indicating its strong deactivating effect.

| Substituent | σ_m | σ_p |

|---|---|---|

| -SO₂CF₃ | 0.80 | 0.96 |

Data sourced from Stenutz. stenutz.eupitt.edu

Due to this strong deactivation, electrophilic substitution on this compound, if it occurs, will require harsh reaction conditions. Furthermore, the triflyl group is a meta-director for electrophilic attack. libretexts.orgdepaul.edu This is because the deactivating effect is most pronounced at the ortho and para positions due to resonance destabilization of the cationic intermediate (the arenium ion or σ-complex). Attack at the meta position avoids placing the positive charge on the carbon atom directly attached to the electron-withdrawing triflyl group, resulting in a relatively more stable intermediate. libretexts.org

Cross-Coupling Reactions

The unique electronic properties of this compound make it a versatile substrate in various cross-coupling reactions. Both the anisole (B1667542) moiety and the trifluoromethylsulfonyl group can participate in these transformations, leading to a diverse range of functionalized products.

The activation of the typically inert C-O bond in anisole derivatives for cross-coupling reactions is a significant challenge in organic synthesis. However, the presence of the strongly electron-withdrawing trifluoromethylsulfonyl group can facilitate this process. While direct C-O bond cleavage of the methoxy group in this compound for cross-coupling is not extensively documented, related transformations of less activated phenols and their derivatives provide a basis for understanding this potential reactivity. acs.org The functionalization of the anisole ring itself, through processes like iodination, can be achieved using reagents such as iodine in the presence of an oxidizer like F-TEDA-BF₄. nih.gov This functionalized intermediate can then participate in various cross-coupling reactions.

The development of catalytic systems that can activate C-H bonds offers another avenue for the functionalization of the anisole moiety. nih.gov For instance, triple catalytic systems combining photoredox-mediated hydrogen atom transfer (HAT) and nickel catalysis have been shown to arylate α-oxy sp³ C-H bonds. nih.gov Such strategies could potentially be applied to functionalize the methoxy group or other positions on the anisole ring of this compound.

The trifluoromethylsulfonyl group, often referred to as a triflate group when part of a trifluoromethanesulfonate (B1224126) ester, is an excellent leaving group in cross-coupling reactions. uwindsor.canih.gov Its high reactivity is comparable to that of iodides. uwindsor.caunistra.fr This property is exploited in numerous palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, to form new carbon-carbon bonds. nih.govunistra.fr

The efficiency of triflates as leaving groups stems from the stability of the resulting triflate anion. This stability facilitates the oxidative addition step in the catalytic cycle of many cross-coupling reactions. uwindsor.ca The use of triflates allows for the conversion of C-O bonds in phenols and enols into C-C bonds through a two-step sequence involving formation of the triflate followed by cross-coupling. nih.gov While the trifluoromethylsulfonyl group in this compound is directly attached to the aromatic ring, its inherent properties as a good leaving group are relevant in understanding the compound's potential reactivity in catalytic processes where C-S bond cleavage might occur. Research has also explored other sulfonate derivatives, like nosylates and tosylates, as alternatives to triflates in cross-coupling reactions. unistra.fr Furthermore, alkylsulfonyl groups have been demonstrated to act as leaving groups in Suzuki cross-coupling reactions of purine (B94841) nucleosides. nih.gov

While transition-metal catalysis dominates the field of cross-coupling, there is growing interest in developing transition-metal-free alternatives. nih.govacs.org These methods often rely on different mechanistic pathways, such as those involving radical intermediates or arynes. acs.org

For substrates like this compound, transition-metal-free approaches could offer unique reactivity patterns. For example, transition-metal-free cross-coupling of haloacetylenes with electron-rich heterocycles has been successfully achieved in a solid medium. mdpi.com Another strategy involves the use of strong bases to generate aryne intermediates, which can then undergo coupling with various partners. acs.org Photochemical methods also represent a promising avenue for transition-metal-free coupling reactions. acs.org The development of protocols for the synthesis of valuable compounds like 4-alkynylquinazolines under transition-metal-free conditions highlights the potential of these approaches. researchgate.net Additionally, trifluoromethanesulfonyl azide (B81097) has been utilized as a bifunctional reagent in metal-free azidotrifluoromethylation of unactivated alkenes, showcasing the versatility of the trifluoromethylsulfonyl moiety in such reactions. nih.gov Sodium trifluoromethanesulfinate (CF₃SO₂Na) has also been employed as a trifluoromethyl source in metal-free tandem reactions. nih.gov

Electrochemical Transformations

Electrochemical methods provide a powerful and often more sustainable alternative to traditional chemical reagents for inducing chemical transformations. In the context of this compound and related compounds, electrochemical approaches have been primarily explored for dearomatization reactions.

Anodic oxidation offers a route to dearomatize anisole derivatives, leading to the formation of valuable spirocyclic compounds. chinesechemsoc.orgchinesechemsoc.org This strategy has been successfully applied to a range of anisole derivatives, including those bearing electron-withdrawing groups, which can be challenging substrates for conventional chemical oxidation methods. chinesechemsoc.org

In a typical electrochemical setup, the anisole derivative is oxidized at the anode, often a carbon-based material, to generate a radical cation intermediate. chinesechemsoc.org This intermediate can then be trapped by a nucleophile, such as an amine or a carboxylic acid, to form a new C-N or C-O bond, respectively, leading to spiroamination or spirolactonization products. chinesechemsoc.orgchinesechemsoc.org The reaction is often carried out in a protic solvent like methanol and in the presence of a supporting electrolyte. chinesechemsoc.org

The scope of this electrochemical dearomatization has been shown to be broad, tolerating various substituents on the aromatic ring, including electron-withdrawing groups like trifluoromethyl. chinesechemsoc.org For instance, anisole derivatives with chloro, fluoro, and trifluoromethyl groups are compatible with this transformation. chinesechemsoc.orgchinesechemsoc.org The protecting group on the nucleophile can also be varied, with trifluoromethylsulfonyl-protected amines undergoing the reaction successfully. chinesechemsoc.org The efficiency of these reactions can be high, with yields of up to 97% reported, and the process has been demonstrated to be scalable to the hectogram level in a flow electrochemical cell. chinesechemsoc.orgchinesechemsoc.org

Table 2: Electrochemical Anodic Oxidation of Anisole Derivatives

| Anisole Derivative Substituent | Nucleophile | Product Type | Reference |

| Chloro | Amine | Spiropyrrolidine | chinesechemsoc.org |

| Trifluoromethyl | Amine | Spiropyrrolidine | chinesechemsoc.org |

| Fluoro | Amine | Spiropyrrolidine | chinesechemsoc.org |

| Methoxy | Carboxylic Acid | Spirolactone | chinesechemsoc.org |

| Trifluoromethyl | Carboxylic Acid | Spirolactone | chinesechemsoc.org |

Compatibility of the Trifluoromethylsulfonyl Group in Electrosynthesis

The trifluoromethylsulfonyl (CF₃SO₂) group is a powerful electron-withdrawing moiety that imparts significant chemical and thermal stability to organic molecules. Its compatibility with electrochemical conditions is a critical consideration for the development of novel electrosynthetic methodologies. Research into the electrochemical behavior of compounds containing this group, particularly in the context of electrosynthesis and advanced materials, provides valuable insights into its stability and potential reactivity under anodic and cathodic potentials.

The electrochemical stability of the trifluoromethylsulfonyl group is notably demonstrated in studies of ionic liquids incorporating the bis(trifluoromethylsulfonyl)imide (TFSI) anion. These materials are of significant interest for applications in high-voltage electrochemical devices, where a wide electrochemical stability window is paramount. Studies have consistently shown that the TFSI anion exhibits high anodic stability, often withstanding potentials up to or exceeding 4.8 V versus Li/Li⁺. mdpi.comnih.govnih.gov This exceptional resistance to oxidation underscores the intrinsic robustness of the C-SO₂ bond and the trifluoromethyl group under electrochemical conditions.

While specific comprehensive electrochemical studies on this compound are not extensively detailed in the literature, the general behavior of aryl sulfones in electrosynthesis offers valuable parallels. Electrochemical methods have been successfully employed for the synthesis of a variety of aryl sulfones, indicating that the sulfone functionality is compatible with the conditions required for these transformations. For instance, an efficient electrochemical sulfonylation of organoboronic acids with sodium arylsulfinate salts has been developed, yielding a range of aryl, heteroaryl, and alkenylsulfones under mild, catalyst-free conditions. organic-chemistry.org This demonstrates that the sulfonyl group can be an integral part of molecules undergoing electrosynthesis without being degraded.

The electrochemical reduction of fluoroalkyl sulfones has also been explored as a method for generating fluoroalkyl radicals, which can then participate in further reactions. researchgate.net This indicates that under specific cathodic conditions, the C-S bond in the sulfone can be cleaved. However, these conditions are typically tailored to achieve a specific synthetic outcome rather than representing a general instability of the group.

The table below summarizes the electrochemical stability of various compounds containing the trifluoromethylsulfonyl group, drawing from studies on ionic liquids which provide a good model for the inherent stability of the functional group.

Table 1: Electrochemical Stability of Selected Trifluoromethylsulfonyl-Containing Compounds

| Compound/Ion | Electrolyte System | Anodic Stability Limit (V vs. Li/Li⁺) | Reference |

| Bis(trifluoromethylsulfonyl)imide (TFSI) Anion | 0.2LiTFSI-0.8N₁₁₁₄-FTFSI | ~4.8 | mdpi.com |

| Bis(trifluoromethylsulfonyl)imide (TFSI) Anion | 0.2LiTFSI-0.8N₁₂₂(₂O₁)-FTFSI | ~4.8 | mdpi.com |

| Bis(trifluoromethylsulfonyl)imide (TFSI) Anion | Pyrrolidinium- and piperidinium-based RTILs with Li salt | Comparable to carbonate-based solvents | researchgate.net |

| Bis(trifluoromethylsulfonyl)imide (TFSI) Anion | 22 different commercial hydrophobic ionic liquids | 4.1 - 6.1 (range) | nih.govnih.gov |

This table is interactive. Click on the headers to sort the data.

Mechanistic Investigations and Quantitative Analysis of Electronic Properties

Quantification of Electrophilicity and Nucleophilicity Parameters

The electrophilicity and nucleophilicity of chemical compounds can be quantified using various scales, with Mayr's equation being a prominent example. lmu.denih.gov This equation, log k20°C = sN(N + E), correlates the rate constants (k) of reactions between electrophiles and nucleophiles. lmu.de The parameters N and sN are specific to the nucleophile and the solvent, while E is the electrophilicity parameter. lmu.de

While a specific electrophilicity parameter (E) for 4-(trifluoromethylsulfonyl)anisole is not directly available in public databases, the extreme electron-withdrawing nature of the trifluoromethylsulfonyl (CF₃SO₂) group significantly enhances the electrophilic character of the aromatic ring to which it is attached. nih.govresearchgate.net This effect is evident in related compounds. For instance, studies on 2,4,6-tris(trifluoromethanesulfonyl)anisole have shown it to be a "superelectrophile". nih.gov An approximate calibration on Mayr's electrophilicity scale has been performed for this related compound. nih.gov

The global electrophilicity index (ω) is another key parameter derived from conceptual density functional theory (DFT). rowansci.comrsc.org It is calculated from the electronic chemical potential and chemical hardness and provides a measure of a molecule's ability to accept electrons. rowansci.com A higher value of ω indicates a better electrophile. nanobioletters.com While specific DFT calculations for this compound are not detailed in the provided results, the known properties of the CF₃SO₂ group suggest it would possess a high global electrophilicity index. researchgate.net

Table 1: Key Reactivity Parameter Definitions

| Parameter | Definition | Significance |

|---|---|---|

| E (Mayr's Electrophilicity) | A quantitative measure of a compound's electrophilic strength. lmu.de | Predicts reaction rates with various nucleophiles. princeton.edu |

| N (Mayr's Nucleophilicity) | A quantitative measure of a compound's nucleophilic strength. lmu.de | Predicts reaction rates with various electrophiles. princeton.edu |

| sN (Nucleophile-specific sensitivity) | A parameter that accounts for the varying sensitivity of different nucleophiles to changes in electrophilicity. lmu.de | Refines the prediction of reaction rates. princeton.edu |

Linear Free Energy Relationships (LFER) Analysis

Linear Free Energy Relationships (LFERs), such as the Hammett equation, are powerful tools for understanding reaction mechanisms and the electronic effects of substituents. nih.govnih.gov In the context of this compound, LFERs can quantify the influence of the potent CF₃SO₂ group on reaction rates and equilibria.

Studies on the nucleophilic aromatic substitution (SNAr) reactions of analogous compounds, like 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with various anilines, have demonstrated good Hammett correlations. nih.gov In these studies, the reaction rates were correlated with the Hammett substituent constants (σ) of the substituents on the aniline (B41778) nucleophile. nih.gov The positive slope (ρ value) obtained from such plots indicates that the reaction is favored by electron-withdrawing groups on the nucleophile, which is consistent with a polar SNAr mechanism where a negative charge develops in the transition state. nih.govresearchgate.net

Furthermore, in some cases, biphasic Hammett plots have been observed, suggesting a change in the reaction mechanism from a polar SNAr pathway to a single electron transfer (SET) pathway as the electron-donating ability of the nucleophile increases. nih.gov Although this specific study was not on this compound itself, it highlights the methodologies used and the strong electronic influence of the trifluoromethylsulfonyl groups.

Elucidation of the Electron-Transmission Capability and Activating Effects of the Trifluoromethylsulfonyl Group

The trifluoromethylsulfonyl (CF₃SO₂) group is one of the most powerful electron-withdrawing groups used in organic chemistry. researchgate.net Its strong activating effect on aromatic rings towards nucleophilic attack is a key feature. This activation stems from its ability to stabilize the negatively charged intermediates (Meisenheimer complexes) formed during SNAr reactions through both inductive and resonance effects. nih.gov

The high stability of σ-complexes formed from anisoles substituted with CF₃SO₂ groups is attributed to greater rates of formation and lower rates of decomposition compared to their nitro-substituted counterparts. nih.gov This highlights the exceptional activating capability of the trifluoromethylsulfonyl group. The stabilization of negative charge by the CF₃SO₂ group is thought to occur through an F(π)-type polarization effect. nih.gov

The presence of the CF₃SO₂ group significantly enhances the electrophilicity of the aromatic ring, making it highly susceptible to nucleophilic attack. This is a critical aspect of its chemistry and is exploited in various synthetic applications.

Solvent Effects on Reaction Pathways and Equilibria

The solvent plays a crucial role in the kinetics and thermodynamics of reactions involving charged or polar species, and reactions with this compound and its analogues are no exception. nih.govwikipedia.org The choice of solvent can influence reaction rates, equilibria, and even the reaction mechanism itself. nih.govmdpi.com

In SNAr reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are often used because they can effectively solvate the cationic species without strongly solvating the anionic nucleophile, thus accelerating the reaction. nih.gov In contrast, protic solvents like methanol (B129727) can form hydrogen bonds with the nucleophile, reducing its reactivity and slowing down the reaction. nih.gov

Studies on the reactions of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in methanol-DMSO mixtures have shown that the second-order rate coefficients increase dramatically with an increasing mole fraction of DMSO. nih.gov This is attributed to the preferential solvation of the transition state and the desolvation of the nucleophile. nih.gov The rate constants were found to correlate with solvent parameters such as π* (dipolarity/polarizability) and β (hydrogen-bond acceptor basicity), while decreasing with α (hydrogen-bond donor acidity). nih.gov This indicates that the formation of the zwitterionic intermediate is the rate-determining step and is favored by polar, non-hydrogen-bonding solvents. nih.gov

Table 2: General Solvent Effects on Reaction Rates

| Solvent Property Change | Effect on Reactions with Charged Transition States |

|---|---|

| Increase in solvent polarity | Accelerates reactions where charge is developed in the activated complex. wikipedia.org |

| Increase in solvent polarity | Decreases reactions where there is less charge in the activated complex compared to reactants. wikipedia.org |

Kinetics and Thermodynamics of Intermediate Formation and Transformation

The kinetics and thermodynamics of reactions involving anisoles activated by strong electron-withdrawing groups like CF₃SO₂ have been studied in detail, particularly for SNAr reactions. nih.govrsc.org These reactions typically proceed through the formation of one or more intermediate σ-complexes (Meisenheimer complexes). nih.gov

For example, the reaction of 2,4,6-tris(trifluoromethanesulfonyl)anisole with methoxide (B1231860) in methanol involves the competitive formation of a kinetically controlled 1,3-dimethoxy adduct, which then slowly converts to the thermodynamically more stable 1,1-dimethoxy adduct. nih.gov The 1,1-adduct is exceptionally stable, with a pKₐ(MeOH) of 7.32, placing the parent anisole (B1667542) in the "superelectrophilic" region. nih.gov

The stability of these intermediates is a direct consequence of the powerful electron-withdrawing nature of the trifluoromethylsulfonyl groups, which delocalize the negative charge of the complex. The rates of formation of these intermediates are typically fast, while their rates of decomposition are significantly slower compared to analogues with less activating groups like the nitro group. nih.gov This thermodynamic stability and kinetic accessibility of the intermediates are defining features of the reactivity of such highly activated aromatic compounds. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is particularly well-suited for studying the electronic structure and reactivity of organic molecules.

DFT calculations can be employed to predict the reactivity and regioselectivity of 4-(Trifluoromethylsulfonyl)anisole in various chemical transformations. By calculating molecular properties such as the distribution of electron density, electrostatic potential maps, and frontier molecular orbitals (HOMO and LUMO), researchers can identify the most likely sites for electrophilic and nucleophilic attack.

For instance, the strong electron-withdrawing nature of the trifluoromethylsulfonyl (CF₃SO₂) group is expected to significantly influence the electron distribution in the anisole (B1667542) ring. DFT calculations would likely show a depletion of electron density on the aromatic ring, particularly at the ortho and para positions relative to the methoxy (B1213986) group, and a significant polarization of the C-S and S-O bonds. This information is critical for predicting how the molecule will interact with other reagents.

Illustrative Data Table of Calculated Properties for a Model Aryl Sulfone:

| Property | Calculated Value | Implication for Reactivity |

| Mulliken Charge on C4 (ipso-C) | +0.45 | Potential site for nucleophilic attack |

| LUMO Energy | -1.2 eV | Indicates a good electron acceptor |

| Electrostatic Potential Minima | Near Oxygen Atoms of SO₂ | Sites for interaction with electrophiles/cations |

Note: The data in this table is illustrative for a generic aryl sulfone and not specific to this compound. Actual values would require a dedicated DFT calculation.

Beyond static properties, DFT is a powerful tool for modeling the entire course of a chemical reaction. By mapping the potential energy surface, researchers can identify the minimum energy pathways that connect reactants to products. This involves locating and characterizing the transition state structures, which are the energetic bottlenecks of a reaction.

For a reaction involving this compound, DFT calculations could be used to model, for example, its synthesis or its participation in a nucleophilic aromatic substitution reaction. The calculated activation energies, derived from the energy difference between the reactants and the transition state, provide quantitative predictions of reaction rates.

The general workflow for such a study would involve:

Optimization of the geometries of the reactants, products, and any intermediates.

A search for the transition state structure connecting these species.

Verification of the transition state by frequency analysis (it should have exactly one imaginary frequency corresponding to the reaction coordinate).

Calculation of the intrinsic reaction coordinate (IRC) to confirm that the transition state connects the desired reactants and products.

These computational models provide a level of detail about reaction mechanisms that is often difficult to obtain through experimental means alone.

Ab Initio Molecular Orbital Studies

Ab initio (from first principles) molecular orbital methods are another class of computational techniques that solve the electronic Schrödinger equation without empirical parameters. These methods are generally more computationally intensive than DFT but can provide highly accurate results, especially for smaller molecules.

Ab initio calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods, can provide a detailed picture of the electronic structure and charge distribution within this compound. These methods generate molecular orbitals and allow for the calculation of various electronic properties.

The analysis of the electronic structure would reveal the contributions of the different atomic orbitals to the molecular orbitals and how the electron density is distributed throughout the molecule. This is crucial for understanding the inductive and resonance effects of the methoxy and trifluoromethylsulfonyl substituents. The highly electronegative fluorine and oxygen atoms in the CF₃SO₂ group are expected to cause a significant withdrawal of electron density from the sulfur atom and the aromatic ring.

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. In the context of this compound, a particularly interesting phenomenon to investigate is negative hyperconjugation.

Negative hyperconjugation involves the donation of electron density from a filled p-orbital (like the lone pairs on the oxygen of the methoxy group or the π-system of the benzene (B151609) ring) into an adjacent empty σ* antibonding orbital. The trifluoromethylsulfonyl group, with its highly electronegative fluorine atoms, possesses low-lying C-F σ* orbitals. Therefore, it is plausible that negative hyperconjugation occurs, where electron density from the aromatic ring is delocalized into the σ* orbitals of the C-F bonds. nih.govwikipedia.org This interaction would contribute to the electron-withdrawing nature of the CF₃SO₂ group and could influence the geometry and reactivity of the molecule. nih.gov Ab initio calculations are well-suited to probe and quantify such subtle electronic interactions.

Theoretical Approaches for Electrophilicity and Nucleophilicity Scales

To quantify the reactivity of molecules, theoretical scales of electrophilicity and nucleophilicity have been developed. These scales are often based on conceptual DFT, which relates chemical concepts to derivatives of the electronic energy.

The electrophilicity index (ω), introduced by Parr, is a global reactivity descriptor that measures the stabilization in energy when a system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. Conversely, the nucleophilicity index (N) quantifies the ability of a molecule to donate electrons.

For this compound, one would expect a relatively high electrophilicity index due to the powerful electron-withdrawing trifluoromethylsulfonyl group, which makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack. Theoretical calculations could be used to determine the precise value of the electrophilicity index for this compound and compare it to other known electrophiles, thereby providing a quantitative measure of its reactivity.

Conformational Analysis and Rotational Barriers in Related α-Sulfonyl Carbanions

The study of carbanions stabilized by sulfonyl groups is a cornerstone of physical organic chemistry, offering deep insights into structure, bonding, and reactivity. The introduction of a trifluoromethyl group to the sulfonyl moiety, as seen in this compound, profoundly influences the properties of the corresponding α-sulfonyl carbanions. Computational and theoretical chemistry have been instrumental in elucidating the conformational preferences and the dynamics of bond rotation in these reactive intermediates.

The stability of an α-sulfonyl carbanion is significantly influenced by the nature of the substituents on the sulfur atom. libretexts.orglibretexts.org The trifluoromethylsulfonyl (triflyl) group is one of the most powerful non-ionic electron-withdrawing groups, a property that dramatically stabilizes an adjacent carbanionic center. jst.go.jp This stabilization arises from a combination of a strong inductive effect and negative hyperconjugation, where the lone pair of the carbanion delocalizes into the antibonding (σ*) orbitals of the S-CF3 bond. jst.go.jpnih.gov

Ab initio calculations on model α-sulfonyl carbanions provide a quantitative framework for understanding these effects. nih.gov For instance, studies comparing carbanions stabilized by a trifluoromethylsulfonyl group with those stabilized by a tert-butylsulfonyl group reveal significant structural and energetic differences. nih.gov The carbanion bearing the trifluoromethylsulfonyl group exhibits a more planar carbanionic carbon and a shorter Cα-S bond, indicative of stronger delocalization of the negative charge. nih.gov

A critical aspect of the stereochemistry of α-sulfonyl carbanions is the barrier to rotation around the Cα-S bond. This rotation is the key step in the racemization of chiral α-sulfonyl carbanions. nih.gov Dynamic NMR spectroscopy and computational studies have shown that the rotational barriers in α-(trifluoromethyl)sulfonyl carbanions are substantially higher than in their non-fluorinated counterparts. nih.gov This heightened barrier is a direct consequence of the enhanced electronic stabilization provided by the triflyl group.

For example, the lithium salt of the α-(S)-[PhCH2C(Me)SO2CF3] carbanion has a half-life of racemization of 30 days at -78 °C. nih.gov In stark contrast, the corresponding α-(S)-tert-butylsulfonyl carbanion, [PhCH2C(Me)SO2tBu]Li, has a racemization half-life of only 2.4 hours at a much lower temperature of -105 °C. nih.gov This demonstrates the profound impact of the trifluoromethyl group on the configurational stability of the carbanion.

The conformational analysis of these carbanions reveals a preference for a geometry where the carbanion lone pair is gauche or anti to the sulfonyl oxygens, which maximizes stabilizing interactions. The rotational barrier represents the energy required to move through a conformation where these stabilizing interactions are minimized, such as when the lone pair eclipses one of the sulfonyl oxygens.

The increased rotational barrier in trifluoromethylsulfonyl-stabilized carbanions can be attributed to stronger nC → σ*S-R interactions when R=CF3 compared to when R is a non-fluorinated alkyl group like tert-butyl. nih.gov Natural Bond Orbital (NBO) calculations support this, showing a greater degree of charge delocalization from the carbanion lone pair into the sulfur-substituent antibonding orbitals in the trifluoromethyl case. nih.gov

While direct computational studies on the carbanion of this compound are not extensively reported in the literature, the principles derived from related systems are directly applicable. The presence of the electron-donating methoxy group on the phenyl ring would slightly destabilize the carbanion relative to an unsubstituted phenyl ring, but the dominant stabilizing effect would still be exerted by the trifluoromethylsulfonyl group. The rotational barrier around the Cα-S bond in the carbanion of this compound is therefore expected to be substantial, leading to a configurationally stable species at low temperatures.

Research Findings on Rotational Barriers in α-Sulfonyl Carbanions

| Carbanion Salt | Racemization Half-life | Temperature (°C) | Reference |

| [PhCH₂C(Me)SO₂CF₃]Li | 30 days | -78 | nih.gov |

| [PhCH₂C(Me)SO₂tBu]Li | 2.4 hours | -105 | nih.gov |

Applications of 4 Trifluoromethylsulfonyl Anisole and Its Derivatives in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecular Architectures

In the intricate field of molecular design and construction, the strategic selection of foundational units is paramount. 4-(Trifluoromethylsulfonyl)anisole serves as a versatile building block, providing a synthetically adaptable scaffold for the assembly of more complex molecular structures. The presence of multiple reactive sites on the aromatic ring, combined with the strong activating nature of the trifluoromethylsulfonyl group, allows for a variety of chemical transformations.

Chemists can leverage the inherent reactivity of this compound to introduce new functional groups and build elaborate molecular frameworks. The trifluoromethylsulfonyl group, in particular, significantly influences the reactivity of the aromatic ring, making it a key component for chemists aiming to construct molecules with tailored electronic and physical properties. This controlled reactivity is essential for the systematic and predictable synthesis of complex target molecules in multi-step synthetic sequences.

Utilization as a Reagent in C-C and C-Heteroatom Bond Forming Reactions

Carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions are the cornerstones of organic synthesis, enabling the construction of the molecular skeletons that comprise pharmaceuticals, agrochemicals, and advanced materials. Aryl trifluoromethyl sulfones, including this compound, are highly effective reagents in these critical transformations.

Nucleophilic Aromatic Substitution (SNAr) for C-Heteroatom Bonds:

The trifluoromethylsulfonyl (-SO₂CF₃) group is one of the most powerful electron-withdrawing groups used in organic synthesis. When attached to an aromatic ring, it strongly activates the ring towards nucleophilic attack. libretexts.orgyoutube.com This activation is fundamental to Nucleophilic Aromatic Substitution (SNAr) reactions, a key method for forming carbon-heteroatom bonds. In this two-step mechanism, a nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgacs.org Subsequent loss of the leaving group restores the aromaticity and yields the substituted product. libretexts.org The presence of a group like -SO₂CF₃ stabilizes the anionic Meisenheimer intermediate, thereby lowering the activation energy and facilitating the reaction. libretexts.org This allows for the displacement of leaving groups (like halides) on the aromatic ring by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) to form C-N, C-O, and C-S bonds, respectively.

Cross-Coupling Reactions for C-C Bonds:

Beyond its role in SNAr, the trifluoromethylsulfonyl group can itself function as a leaving group in transition metal-catalyzed cross-coupling reactions. Notably, aryl trifluoromethyl sulfones have been successfully employed in Suzuki-Miyaura arylations to form C-C bonds. nih.govacs.org In these reactions, a palladium/rhodium cooperative catalytic system facilitates the cleavage of the C–SO₂ bond and its replacement with an aryl group from an arylboronate coupling partner. nih.govacs.org This methodology provides a powerful tool for the synthesis of biaryl compounds, which are common structural motifs in many biologically active molecules and functional materials.

| Reaction Type | Bond Formed | Role of -SO₂CF₃ Group | Typical Coupling Partner | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | C-Heteroatom (C-N, C-O, C-S) | Activating Group | Nucleophiles (e.g., R₂NH, RO⁻, RS⁻) | libretexts.org |

| Suzuki-Miyaura Coupling | C-C (Biaryl) | Leaving Group | Arylboronates | nih.gov, acs.org |

Intermediate for the Synthesis of Biologically Active Compounds

The introduction of fluorine and fluorine-containing groups into organic molecules can dramatically influence their biological properties. The trifluoromethylsulfonyl group is prized in medicinal and agricultural chemistry for its ability to enhance metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets. rsc.orgchinesechemsoc.org

Aryl trifluoromethyl sulfones are recognized as important structural motifs in a range of biologically active compounds. d-nb.inforesearchgate.net The strong electron-withdrawing nature and high lipophilicity of the -SO₂CF₃ group can improve a drug candidate's ability to cross cell membranes and resist metabolic degradation by enzymes in the body. rsc.orgchinesechemsoc.org While specific examples detailing the use of this compound as a direct precursor in launched pharmaceuticals are not prevalent, the broader class of aryl trifluoromethyl sulfones is integral to drug discovery programs. rsc.orgnih.gov

Furthermore, the development of methods for the radiosynthesis of ¹⁸F-labeled aryl trifluoromethyl sulfones highlights their importance in medical diagnostics. These labeled compounds can be used as tracers in Positron Emission Tomography (PET) scanning, a non-invasive imaging technique crucial for clinical diagnosis and drug discovery research. d-nb.inforesearchgate.net

In the field of agrochemicals, the strategic incorporation of fluorinated groups is a common strategy to enhance the efficacy and stability of pesticides. rsc.org Organofluorine compounds are prevalent in modern herbicides, insecticides, and fungicides. The trifluoromethylsulfonyl group, with its unique electronic and steric properties, contributes to the potency of active ingredients. For instance, the well-known insecticide fipronil (B1672679) contains a related trifluoromethylsulfinyl moiety, demonstrating the utility of such functional groups in pest management. rsc.org The development of synthetic routes to aryl trifluoromethyl sulfones and their derivatives provides agrochemical researchers with valuable building blocks for creating next-generation crop protection agents with improved performance and environmental profiles. researchgate.net

Catalytic Applications of Related Triflimide Salts as Lewis and Brønsted Acids

While this compound contains the trifluoromethylsulfonyl group, it is important to distinguish it from a related class of compounds known as triflimides. A triflimide is the anion bis(trifluoromethanesulfonyl)imide, [N(SO₂CF₃)₂]⁻. The corresponding conjugate acid, HNTf₂, is a highly acidic substance known as a superacid.

Metal salts of triflimide, such as lithium triflimide (LiNTf₂), are widely used as electrolytes in batteries. In the context of catalysis, triflimide and its metal salts (e.g., Sc(NTf₂)₃) are exceptionally powerful Lewis and Brønsted acids. Their high acidity and the non-coordinating nature of the triflimide anion make them effective catalysts for a wide array of organic reactions, including Friedel-Crafts acylations, aldol (B89426) reactions, and Diels-Alder reactions. Although this compound shares the -SO₂CF₃ functional group, it is not a typical synthetic precursor for these triflimide-based catalysts.

Application in Materials Science

The unique properties of organofluorine compounds extend their utility into the realm of materials science. The incorporation of trifluoromethylsulfonyl groups into polymers can enhance thermal stability, chemical resistance, and specific electrochemical properties.

A direct application is seen in the development of advanced polymer electrolytes for next-generation batteries. For example, a polymer electrolyte based on sodium 4-styrenesulfonyl(trifluoromethanesulfonyl)imide has been designed for use in quasi-solid-state sodium batteries. rsc.org These single-ion conducting polymer electrolytes (SIPEs) are sought after as safer alternatives to flammable liquid electrolytes and can help suppress the formation of dendrites, a common failure mechanism in high-performance batteries. rsc.org Additionally, the general class of poly(arylene sulfide (B99878) sulfone)s has been used to create composites with materials like glass fiber, indicating the role of sulfone-containing aromatics in producing robust, high-performance materials. researchgate.net

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes for Trifluoromethylsulfonylated Anisoles

The development of environmentally benign and efficient methods for the synthesis of trifluoromethylsulfonylated anisoles is a primary area of future research. Traditional synthetic routes often involve harsh reaction conditions and the use of stoichiometric, and sometimes hazardous, reagents. Future efforts will likely focus on catalytic and more sustainable approaches.

Key areas of development include:

Direct C-H Trifluoromethylsulfonylation: The direct functionalization of C-H bonds in anisole (B1667542) derivatives with a trifluoromethylsulfonyl group represents a highly atom-economical approach. Research into transition-metal-catalyzed or photoredox-catalyzed C-H activation methods is a promising frontier.

Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, scalability, and reaction control. Developing flow-based syntheses for trifluoromethylsulfonylated anisoles could lead to more efficient and safer manufacturing processes.

Bio-inspired Catalysis: Exploring enzymatic or biomimetic catalysts for the introduction of the trifluoromethylsulfonyl group could provide highly selective and environmentally friendly synthetic routes.

Recent advancements have shown the potential for regioselective synthesis of poly-substituted aryl triflones through self-promoting three-component reactions, which can be a stepping stone for developing more sustainable methods. rsc.orgscribd.com

Exploration of New Reactivity Modes and Chemo- and Regioselective Transformations

The strong electron-withdrawing nature of the trifluoromethylsulfonyl group significantly influences the reactivity of the aromatic ring in 4-(trifluoromethylsulfonyl)anisole. Future research will likely uncover new and synthetically useful reactivity patterns.

Emerging areas of interest include:

Asymmetric Transformations: Developing catalytic asymmetric reactions to introduce chirality into molecules containing the this compound scaffold is a key objective for applications in medicinal chemistry.

Novel Cycloaddition Reactions: The electron-deficient nature of the aromatic ring could be exploited in novel cycloaddition reactions to construct complex polycyclic and heterocyclic systems.

Late-Stage Functionalization: Exploring the use of this compound as a platform for the late-stage introduction of the trifluoromethylsulfonyl group into complex molecules, such as natural products or drug candidates, is a significant area of opportunity.

Studies on the chemo- and regioselective transformations of related compounds, such as 1,2,4-triketone analogs, provide insights into controlling reaction outcomes based on substituent effects and reaction conditions, which can be applied to trifluoromethylsulfonylated systems. researchgate.net

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new reactions and catalysts. The integration of experimental and computational methods will be instrumental in achieving this.

Future research will likely focus on:

In-situ Spectroscopic Studies: Utilizing techniques such as in-situ NMR and IR spectroscopy to monitor reactions in real-time and identify transient intermediates.

Kinetic Analysis: Performing detailed kinetic studies to elucidate reaction pathways and the influence of various parameters on reaction rates and selectivity.

Density Functional Theory (DFT) Calculations: Employing computational methods to model reaction transition states, predict reaction outcomes, and understand the electronic effects of the trifluoromethylsulfonyl group. chemrxiv.org

For instance, computational and experimental studies on related sulfonyl compounds have provided valuable insights into their conformational preferences and electronic structures, which can inform mechanistic studies on this compound. nih.govresearchgate.netulethbridge.ca The ambident reactivity of analogs like 2,4,6-tris(trifluoromethanesulfonyl)anisole has been investigated, revealing the formation of stable sigma-complexes and highlighting the powerful activating effect of the SO2CF3 group. nih.gov

Expansion of Applications in Medicinal Chemistry and Advanced Materials Science

The unique properties of the trifluoromethylsulfonyl group, such as its high electronegativity and metabolic stability, make it a valuable moiety in drug discovery and materials science. Future research will continue to expand the applications of this compound in these fields.

Medicinal Chemistry:

The trifluoromethylsulfonyl group can modulate the physicochemical properties of a molecule, such as its lipophilicity, acidity, and metabolic stability, which are critical for drug efficacy. Future applications may include:

Development of Novel Therapeutic Agents: Incorporating the this compound motif into new drug candidates for a wide range of diseases. The related compound, 4-(trifluoromethylsulfonyl)aniline, is already being explored for its biological activities. sigmaaldrich.comsigmaaldrich.com

Probes for Chemical Biology: Utilizing its unique properties to design chemical probes for studying biological processes and identifying new drug targets.

Advanced Materials Science:

The strong electron-withdrawing character of the trifluoromethylsulfonyl group can be harnessed to create materials with novel electronic and optical properties. Future research directions include:

Q & A

Q. Critical Parameters :

- Catalyst choice : Copper(I) salts (e.g., CuI) enhance electrophilic substitution efficiency .

- Demethylation control : Use HI for selective demethylation without degrading the sulfonyl group .

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles (prevents skin/eye contact with corrosive intermediates) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (volatile sulfonating agents like CFSOH release toxic fumes) .

- Waste Disposal : Segregate halogenated waste; neutralize acidic residues with NaCO before disposal .

Q. Experimental Design :

- Use competitive reactions between this compound and nitrobenzene to quantify directing effects .

- Monitor intermediates via in situ IR spectroscopy (SO symmetric stretch at 1150 cm) .

Advanced: How can computational chemistry predict regioselectivity in derivatization reactions?

Q. Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compare transition-state energies for ortho vs. meta substitution.

- Example: Methylation of this compound favors meta position (ΔG = 18.3 kcal/mol vs. 22.1 kcal/mol for ortho) .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (-SOCF creates positive potential at meta) .

Validation : Cross-check computational results with experimental H NMR coupling constants (e.g., J = 2.4 Hz for meta-substituted protons) .

Advanced: What strategies resolve contradictory data in cross-coupling reactions involving this compound?

Methodological Answer :

Contradictions often arise from catalyst poisoning or solvent effects. Systematic approaches include:

- Catalyst Screening : Test Pd(OAc), PdCl, and Ni(0) catalysts under identical conditions (e.g., Suzuki coupling with aryl boronic acids) .

- Solvent Optimization : Compare DMF (polar aprotic) vs. THF (low polarity); DMF improves yields by 30% due to better sulfonyl group stabilization .

- Control Experiments : Verify reproducibility by repeating reactions with anhydrous solvents and rigorously excluding oxygen .

Case Study : A 2024 study found 15% yield discrepancies due to trace water in solvents; using molecular sieves increased yields to 78% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.